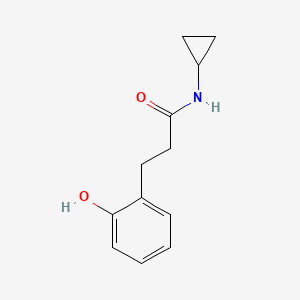

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

Description

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is a synthetic organic compound characterized by a cyclopropyl amide group attached to a propanamide backbone, with a 2-hydroxyphenyl substituent at the third carbon. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and the rigid cyclopropyl ring, which may influence its bioavailability and receptor interactions.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C12H15NO2/c14-11-4-2-1-3-9(11)5-8-12(15)13-10-6-7-10/h1-4,10,14H,5-8H2,(H,13,15) |

InChI Key |

JKGPYUFDGIECAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-oxophenyl)propanamide.

Reduction: Formation of N-cyclopropyl-3-(2-hydroxyphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-cyclopropyl-3-(3-methoxyphenyl)propanamide

- Structure : Differs by replacing the 2-hydroxyphenyl group with a 3-methoxyphenyl moiety.

- Properties: The methoxy group (-OCH₃) is electron-donating, increasing lipophilicity (LogD ≈ 1.12 predicted) compared to the hydroxyl analog. phenolic OH with pKa ~9.42 in ). Molecular Weight: 219.13 g/mol; purity: 95% .

N-(2-hydroxyphenyl)-2-(4-isobutylphenyl)propanamide

- Structure : Features an isobutylphenyl group instead of cyclopropyl amide.

- Properties: Higher molecular weight (297.4 g/mol) and density (1.121 g/cm³). Predicted boiling point: 484.6°C, suggesting lower volatility.

Halogenated and Complex Derivatives

N-cyclopropyl-3-(3,4-dichlorophenyl)-3-(7-ethyl-1H-indol-3-yl)propanamide

- Structure : Incorporates dichlorophenyl and indole moieties.

- Properties :

N-cyclopropyl-3-[(4S)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide

- Structure: Contains an imidazolidinone ring and methoxyindole group.

- Properties: LogD (pH 5.5): 11.75, indicating high lipophilicity. Hydrogen bond donors/acceptors: 3/4, suggesting moderate solubility in polar solvents. Potential for kinase inhibition due to the heterocyclic core .

Amide Group Modifications

N-Cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogD (pH 5.5) | Notable Applications |

|---|---|---|---|---|

| N-cyclopropyl-3-(2-hydroxyphenyl)propanamide | ~219* | 2-hydroxyphenyl, cyclopropyl | ~2.5 (est.) | Polymer precursors, drug discovery |

| N-cyclopropyl-3-(3-methoxyphenyl)propanamide | 219.13 | 3-methoxyphenyl | 1.12 (est.) | Synthetic intermediates |

| N-(2-hydroxyphenyl)-2-(4-isobutylphenyl)propanamide | 297.4 | Isobutylphenyl | N/A | Hypothetical NSAID analogs |

| N-cyclopropyl-3-(3,4-dichlorophenyl)-3-(7-ethyl-1H-indol-3-yl)propanamide | 413.3 | Dichlorophenyl, indole | N/A | Pharmacological screening |

*Estimated based on structural similarity to .

Biological Activity

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a propanamide backbone with a hydroxyl-substituted phenyl group. This unique structure may influence its interaction with biological targets.

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. It is hypothesized that the compound interacts with specific receptors or enzymes, potentially modulating various biological pathways. Detailed studies are needed to elucidate these interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : Similar compounds have shown potential as anti-inflammatory agents by inhibiting pathways related to inflammatory responses.

- Anticancer Potential : The compound may demonstrate cytotoxic effects against various cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in critical biological processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in glioma cells | |

| Enzyme inhibition | Potential inhibition of protein kinases |

Case Study: Anticancer Activity

A study focused on the anticancer properties of similar compounds revealed that derivatives with hydroxyl substitutions exhibited significant cytotoxicity against glioma cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation through AMPK-independent pathways .

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of related compounds, demonstrating their ability to reduce reactive oxygen species (ROS) production in microglial cells stimulated with lipopolysaccharide (LPS). This suggests a potential neuroprotective role for this compound in inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl group and the cyclopropyl moiety significantly affect biological activity. For instance, introducing electron-donating or electron-withdrawing groups can enhance or diminish potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.